4-[(4-ethylphenoxy)methyl]-N-(piperidin-1-yl)benzamide
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Overview
Description
4-[(4-ethylphenoxy)methyl]-N-(piperidin-1-yl)benzamide is a synthetic organic compound that features a benzamide core structure with an ethylphenoxy and piperidinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-ethylphenoxy)methyl]-N-(piperidin-1-yl)benzamide typically involves the following steps:
Formation of the Ethylphenoxy Intermediate: The initial step involves the reaction of 4-ethylphenol with a suitable alkylating agent to form 4-ethylphenoxyalkane.
Benzamide Formation: The ethylphenoxy intermediate is then reacted with benzoyl chloride in the presence of a base to form the benzamide derivative.
Piperidinyl Substitution: The final step involves the substitution of the benzamide derivative with piperidine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-ethylphenoxy)methyl]-N-(piperidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl and ethylphenoxy moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or phenoxy derivatives.
Scientific Research Applications
4-[(4-ethylphenoxy)methyl]-N-(piperidin-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industry: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(4-ethylphenoxy)methyl]-N-(piperidin-1-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-ethylphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide
- N-(piperidin-4-yl)benzamide derivatives
Uniqueness
4-[(4-ethylphenoxy)methyl]-N-(piperidin-1-yl)benzamide is unique due to its specific structural features, such as the combination of an ethylphenoxy group and a piperidinyl moiety
By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can explore its full potential in scientific and industrial contexts.
Properties
Molecular Formula |
C21H26N2O2 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-[(4-ethylphenoxy)methyl]-N-piperidin-1-ylbenzamide |
InChI |
InChI=1S/C21H26N2O2/c1-2-17-8-12-20(13-9-17)25-16-18-6-10-19(11-7-18)21(24)22-23-14-4-3-5-15-23/h6-13H,2-5,14-16H2,1H3,(H,22,24) |
InChI Key |
RLQXDYRPVWAWDA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN3CCCCC3 |
Origin of Product |
United States |
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